molecular formula C14H12N4O2S B2768897 5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 866009-61-2

5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione

Cat. No.: B2768897
CAS No.: 866009-61-2
M. Wt: 300.34
InChI Key: WBZBEHAKWVAIIC-WDZFZDKYSA-N
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Description

5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione is a useful research compound. Its molecular formula is C14H12N4O2S and its molecular weight is 300.34. The purity is usually 95%.
BenchChem offers high-quality 5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyrazin-2-ylpyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-8-5-10(6-11-13(19)17-14(20)21-11)9(2)18(8)12-7-15-3-4-16-12/h3-7H,1-2H3,(H,17,19,20)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZBEHAKWVAIIC-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CN=C2)C)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=NC=CN=C2)C)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article synthesizes current research findings on its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C14H12N4O2S
  • Molecular Weight : 300.34 g/mol
  • IUPAC Name : (5Z)-5-[(2,5-dimethyl-1-pyrazin-2-yl)pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

The compound features a thiazolidine core linked to a pyrazine ring through a pyrrole moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of thiazolidine and pyrazole exhibit promising anticancer properties. The compound has been evaluated for its cytotoxicity against various cancer cell lines.

Case Studies

  • Antitumor Efficacy in Leukemia Cell Lines :
    • A study found that derivatives similar to 5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione demonstrated significant activity against leukemia cell lines with GI50 values ranging from 1.64 to 4.58 μM .
  • Synergistic Effects with Doxorubicin :
    • In combination studies with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives showed enhanced cytotoxicity compared to the drug alone .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties due to the presence of the thiazolidine moiety, which has been linked to modulation of inflammatory pathways.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Pyrazole derivatives are known for their ability to inhibit bacterial growth and could be explored further in this context .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione. Modifications in the thiazolidine and pyrazole components can significantly influence cytotoxicity and selectivity toward cancer cells.

ModificationEffect on Activity
Substituents on the pyrazole ringEnhanced anticancer activity
Variations in thiazolidine structureAltered anti-inflammatory properties

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